
1-Chloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-butene, also known as (Z)-1-Chloro-1-butene, is an organic compound with the molecular formula C4H7Cl. It is a chlorinated derivative of butene and exists as a colorless liquid at room temperature. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Méthodes De Préparation
1-Chloro-1-butene can be synthesized through several methods:
Addition of Hydrogen Chloride to Butadiene: This method involves the addition of hydrogen chloride to butadiene, resulting in a mixture of 1-chloro-2-butene and this compound.
Radical Chlorination of Butene: Another method involves the radical chlorination of butene, where chlorine radicals react with butene to form this compound.
Analyse Des Réactions Chimiques
1-Chloro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, resulting in the formation of butenol.
Elimination Reactions: It can also undergo elimination reactions to form butadiene.
Addition Reactions: This compound can participate in addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated butenes.
Applications De Recherche Scientifique
1-Chloro-1-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the production of polymers and copolymers, which have applications in materials science and engineering.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and kinetics, providing insights into the behavior of chlorinated alkenes.
Mécanisme D'action
The mechanism of action of 1-chloro-1-butene in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the chlorine atom is removed along with a hydrogen atom, resulting in the formation of a double bond .
Comparaison Avec Des Composés Similaires
1-Chloro-1-butene can be compared with other chlorinated butenes, such as:
1-Chloro-2-butene: This isomer has the chlorine atom on the second carbon, resulting in different reactivity and physical properties.
3-Chloro-1-butene: In this compound, the chlorine atom is located on the third carbon, which also affects its chemical behavior.
1,2-Dichlorobutene: This compound has two chlorine atoms, leading to different reactivity patterns and applications.
This compound is unique due to its specific placement of the chlorine atom, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
4461-42-1 |
|---|---|
Formule moléculaire |
C4H7Cl |
Poids moléculaire |
90.55 g/mol |
Nom IUPAC |
1-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |
Clé InChI |
DUDKKPVINWLFBI-UHFFFAOYSA-N |
SMILES |
CCC=CCl |
SMILES isomérique |
CC/C=C/Cl |
SMILES canonique |
CCC=CCl |
Key on ui other cas no. |
7611-87-2 4461-42-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



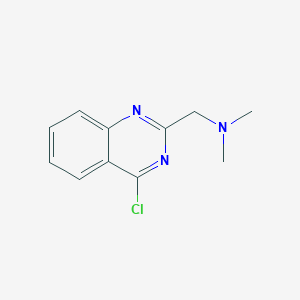
![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)
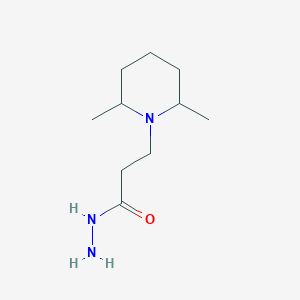
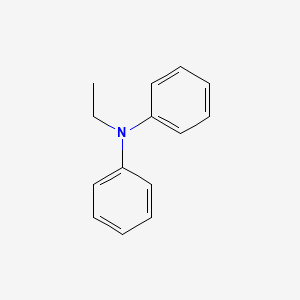
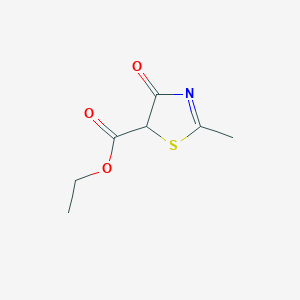

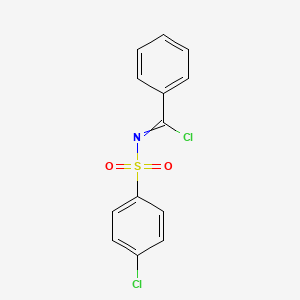
![2,5,12,15,18-Pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-8,22-diamine](/img/structure/B1623078.png)
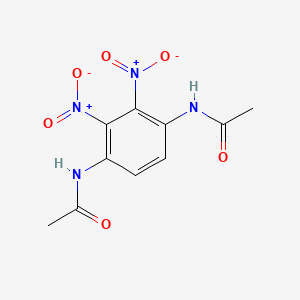
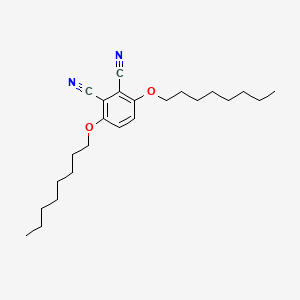
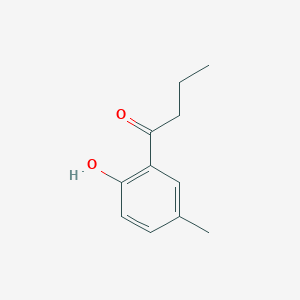
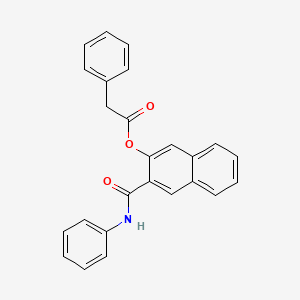
![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
